molecular formula C14H24N4O2 B7054024 N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide

Cat. No.: B7054024
M. Wt: 280.37 g/mol
InChI Key: CSATYCDTQKZZSE-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a morpholine ring

Properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-5-14(4)9-20-7-6-18(14)8-12(19)15-13-10(2)16-17-11(13)3/h5-9H2,1-4H3,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSATYCDTQKZZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCN1CC(=O)NC2=C(NN=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Formation of the Morpholine Ring: The morpholine ring is usually synthesized by reacting diethanolamine with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.

    Coupling Reaction: The final step involves coupling the pyrazole and morpholine derivatives. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative is reacted with a chloroacetamide derivative of the morpholine ring in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the pyrazole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Substituted derivatives at the nitrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-methylmorpholin-4-yl)acetamide: Lacks the ethyl group on the morpholine ring.

    N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethylmorpholin-4-yl)acetamide: Lacks the methyl group on the morpholine ring.

    N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylpiperidin-4-yl)acetamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-ethyl-3-methylmorpholin-4-yl)acetamide is unique due to the presence of both the ethyl and methyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.

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